2-{[(2,6-dichlorophenyl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide
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Overview
Description
2-{[(2,6-dichlorophenyl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenylacetic acid and 5-isopropylthiophene-3-carboxylic acid.
Acylation Reaction: The 2,6-dichlorophenylacetic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂).
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
2-{[(2,6-dichlorophenyl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
2-{[(2,6-dichlorophenyl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is studied for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide involves:
Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions.
Pathway Modulation: It modulates signaling pathways involved in inflammation and cancer, leading to reduced disease progression.
Comparison with Similar Compounds
Similar compounds to 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide include:
2-{[(2,6-dichlorophenyl)acetyl]amino}-5-methylthiophene-3-carboxamide: This compound has a methyl group instead of an isopropyl group, which may affect its biological activity and chemical properties.
2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethylthiophene-3-carboxamide: This compound has an ethyl group, which may also influence its activity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C16H16Cl2N2O2S |
---|---|
Molecular Weight |
371.3g/mol |
IUPAC Name |
2-[[2-(2,6-dichlorophenyl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-8(2)13-6-10(15(19)22)16(23-13)20-14(21)7-9-11(17)4-3-5-12(9)18/h3-6,8H,7H2,1-2H3,(H2,19,22)(H,20,21) |
InChI Key |
CYMXFWDZHZTFBG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)N |
Origin of Product |
United States |
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